4-Chloro-2,6-diethoxypyrimidine
Description
4-Chloro-2,6-diethoxypyrimidine is a halogenated pyrimidine derivative characterized by ethoxy (-OCH₂CH₃) substituents at positions 2 and 6 and a chlorine atom at position 2. Pyrimidines are aromatic heterocycles with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions. The ethoxy groups in this compound enhance its electron-donating capacity and steric bulk, influencing its reactivity in nucleophilic substitution reactions and its solubility profile .
Properties
CAS No. |
93232-55-4 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-2,6-diethoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
LUERGSJQVGGPMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)OCC)Cl |
Canonical SMILES |
CCOC1=CC(=NC(=N1)OCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Chloro-2,6-diethoxypyrimidine, highlighting substituent variations and their implications:
Structural and Electronic Effects
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in 4-Chloro-2,6-diethoxypyrimidine) provide greater steric bulk and electron-donating capacity compared to methoxy groups. This increases susceptibility to nucleophilic attack at the 4-chloro position but may reduce solubility in polar solvents compared to methoxy analogs .
- In contrast, dichloro derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit stronger halogen bonding, influencing crystal packing and melting points (313–315 K) .
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